molecular formula C19H23FN2O4S B6499506 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 954248-50-1

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No. B6499506
CAS RN: 954248-50-1
M. Wt: 394.5 g/mol
InChI Key: DKSUXCKAQWQFHO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (FMEPS) is a novel small molecule drug that has been developed for use in a variety of scientific research applications. FMEPS has been demonstrated to possess a wide range of biochemical and physiological effects, and has been studied extensively in recent years. In

Scientific Research Applications

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been studied extensively in a variety of scientific research applications, including but not limited to cancer research, inflammation research, and neurological research. In cancer research, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been demonstrated to inhibit the growth of certain tumor cells and induce apoptosis. In inflammation research, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which can have beneficial effects on mood and behavior.

Mechanism of Action

The exact mechanism of action for 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is still under investigation, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory cytokines. Furthermore, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to interact with certain receptor proteins, such as the 5-HT2A receptor, which can have a beneficial effect on mood and behavior.
Biochemical and Physiological Effects
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been demonstrated to have a wide range of biochemical and physiological effects. In addition to its effects on enzymes and receptor proteins, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which can have beneficial effects on mood and behavior. Furthermore, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has been demonstrated to possess anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide in laboratory experiments has several advantages. 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is relatively easy to synthesize, and can be produced in high yields and with high purity. Furthermore, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide in laboratory experiments. 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a relatively new compound, and as such, its exact mechanism of action is still under investigation. Additionally, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a small molecule drug, and as such, its effects may not be as potent as those of larger drugs.

Future Directions

Despite its many advantages, there is still much to be learned about 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide and its potential applications. Further research is needed to better understand its mechanism of action, as well as its potential uses in cancer, inflammation, and neurological research. Additionally, further research is needed to explore the potential of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide as a therapeutic agent, and to determine its safety and efficacy in clinical trials. Finally, further research is needed to explore the potential of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide as an adjuvant therapy, as well as its potential interactions with other drugs.

Synthesis Methods

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is synthesized through a multi-step process, beginning with the reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-phenylmorpholine-4-yl ethyl amine. The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide. This process can be optimized for higher yields and greater purity depending on the desired application of the drug.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSUXCKAQWQFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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